molecular formula C44H56N6O8 B10830571 LSD (L-hemitartrate) (solution)

LSD (L-hemitartrate) (solution)

Cat. No.: B10830571
M. Wt: 796.9 g/mol
InChI Key: YITZPETYTFTRML-GVOUCREYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: LSD (L-hemitartrate) is synthesized from lysergic acid, which is derived from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid diethylamide from lysergic acid . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound.

Industrial Production Methods: Industrial production of LSD (L-hemitartrate) involves large-scale synthesis of lysergic acid followed by its conversion to lysergic acid diethylamide. The final step involves the formation of the hemitartrate salt to enhance the solubility and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: LSD (L-hemitartrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research purposes .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from these reactions include various derivatives of lysergic acid diethylamide, which are used for different analytical and research purposes .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H56N6O8

Molecular Weight

796.9 g/mol

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C20H25N3O.C4H6O6/c2*1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h2*6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*14-,18-;1-,2-/m111/s1

InChI Key

YITZPETYTFTRML-GVOUCREYSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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